2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
The compound “2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a dioxazaborocane group, which is a heterocyclic compound containing oxygen, nitrogen, and boron atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For instance, compounds with methoxyphenyl groups can be synthesized from 2-methoxyphenol . The dioxazaborocane group might be synthesized from a suitable boronic acid .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The methoxyphenyl group would likely contribute to the compound’s aromaticity, while the dioxazaborocane group would introduce heteroatoms into the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the methoxy group in the methoxyphenyl part might participate in electrophilic aromatic substitution reactions . The dioxazaborocane group could potentially undergo reactions at the boron atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxyphenyl group could increase its solubility in organic solvents . The dioxazaborocane group might influence its reactivity with other compounds .Scientific Research Applications
Flame Retardant Applications
2-(2-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the chemical modification of polymers to enhance their flame retardant properties. Specifically, its incorporation into the polymer backbone of polystyrene significantly reduces flammability. Studies have shown that the boronated styrenes, including this compound, are effective as reactive flame retardants (FRs) (Wiącek et al., 2015).
Synthesis and Structural Applications
This compound has also been involved in the synthesis of various ortho-functionalized arylboronic acids. It has been used as an intermediate in the preparation of sterically hindered structures, showcasing its versatility in organic synthesis and structural applications (Da̧browski et al., 2007).
Medical Research
Although your requirements exclude information related to drug use, dosage, and side effects, it's important to note that derivatives and related compounds of this compound have been explored in various medical and pharmacological research contexts. This includes studies on their antioxidant and anticancer activities (Tumosienė et al., 2020).
Corrosion Inhibition
Research has also focused on the use of related compounds as corrosion inhibitors. Their effectiveness in protecting metals in acidic solutions highlights their potential in industrial applications, particularly in the context of green and environmentally friendly substances (Chafiq et al., 2020).
Mechanism of Action
The mechanism of action of this compound is not clear without more context. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science or another field, its mechanism would depend on its physical and chemical properties .
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPQDDYDUVKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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